

# Technical Support Center: Understanding USP <87> for Optimal Biocompatibility Testing

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## Compound of Interest

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This technical support center provides guidance and answers frequently asked questions regarding the United States Pharmacopeia (USP) <87> Biological Reactivity Tests, in vitro. This standard is crucial for assessing the cytotoxicity of materials used in medical devices and pharmaceutical packaging.

## Frequently Asked Questions (FAQs)

Q1: What is the USP <87> test?

The USP <87> test is an in vitro assay designed to determine the biological reactivity of mammalian cell cultures to materials or their extracts.[1][2] It is a critical screening tool to evaluate the potential for a material to cause cytotoxic effects.[2] This test is often used for plastics and elastomers in medical devices and packaging systems.[2][3]

Q2: What is the primary purpose of the USP <87> test?

The primary purpose of the USP <87> test is to assess the biocompatibility of materials by detecting the presence of leachable chemicals that may be toxic to cells.[3] It serves as a rapid and ethical screen to identify potentially harmful materials early in the development process, which can preclude the need for animal testing.[1][2]

Q3: When is the USP <87> test required?

The USP <87> test is often required for the biocompatibility assessment of plastic and elastomeric materials and systems as outlined in USP chapters <661.1> and <661.2>.[2] It is particularly important for materials that will have direct or indirect contact with patients.[3] For most non-oral and non-topical dosage forms, USP <87> cytotoxicity testing is a key component of material and system qualification.[2]

Q4: What are the different methods for the USP <87> test?

There are three primary methods for the USP <87> test, and the choice of method depends on the nature of the material being tested.[1] The three methods are:

- Agar Diffusion Test: Suitable for materials where close contact with cells is desired, and for materials that are too heavy for the direct contact method.[1]
- Direct Contact Test: Designed for lightweight materials where close tissue contact is anticipated.[1]
- Elution Test: Used for elastomeric and polymeric materials to assess the cytotoxic potential of extracts.[1][3]

Q5: How are the results of the USP <87> test evaluated?

The results are evaluated by microscopically examining the cell cultures for cytotoxic effects after a specified incubation period (typically 48 hours).[1][4] The biological reactivity is graded on a scale from 0 (no reactivity) to 4 (severe reactivity).[1] A material meets the requirements of the test if the cytotoxic response is not greater than a grade of 2 (mildly reactive).[1][3][4]

## Troubleshooting Guide

Problem: High background cytotoxicity in negative controls.

- Possible Cause: Contamination of the cell culture medium, serum, or laboratory equipment.
- Solution: Ensure all reagents are sterile and of high quality. Regularly test for mycoplasma contamination. Use aseptic techniques throughout the experimental process.

Problem: Inconsistent results between replicate tests.

- Possible Cause: Uneven cell seeding density, variability in the test material, or inconsistent incubation conditions.
- Solution: Ensure a homogenous cell suspension and accurate cell counting for consistent seeding. Use representative samples of the test material. Maintain stable temperature, humidity, and CO<sub>2</sub> levels in the incubator.

Problem: Test material appears to be physically damaging the cell layer in the Direct Contact Test.

- Possible Cause: The material is too dense or has sharp edges.
- Solution: The Agar Diffusion Test is a more appropriate method for high-density materials as the agar layer protects the cells from mechanical damage.[3]

## Experimental Protocols

### Cell Culture Preparation

A suitable cell line, such as L-929 mouse fibroblast cells, is cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum.[4] Cells are grown to a near-confluent monolayer in flasks and then seeded into appropriate culture plates for the specific test method.

### Agar Diffusion Test Protocol

- Cell Seeding: Aseptically seed a sufficient number of cells to obtain a confluent monolayer in 60-mm or 100-mm petri dishes.
- Agar Overlay: Once a confluent monolayer is formed, aspirate the culture medium and replace it with a layer of serum-supplemented medium containing not more than 2% agar.
- Sample Application: Place a piece of the test material (with a flat surface of at least 100 mm<sup>2</sup>) and the positive and negative controls directly onto the surface of the solidified agar.[3]
- Incubation: Incubate the plates for at least 24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>. [5]

- Evaluation: Examine the cultures for any zone of decolorization or cell lysis around the samples.

## Direct Contact Test Protocol

- Cell Seeding: Seed cells in 60-mm petri dishes and incubate until a near-confluent monolayer is achieved.
- Sample Application: Aspirate the culture medium and place a piece of the test material (with a flat surface of at least 100 mm<sup>2</sup>) and the positive and negative controls directly onto the cell monolayer.[\[3\]](#)
- Incubation: Add fresh culture medium and incubate for at least 24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Evaluation: Observe the cells around the test material for signs of cytotoxicity.

## Elution Test Protocol

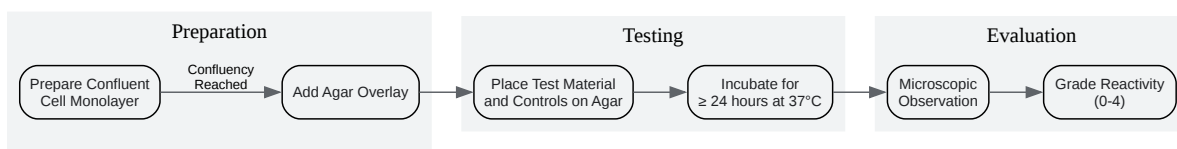
- Extract Preparation: The test material is extracted in a suitable solvent (e.g., serum-free cell culture medium or 0.9% sodium chloride injection) for 24 hours at 37°C.[\[1\]](#)[\[3\]](#)
- Cell Seeding: Seed cells in 24-well plates and incubate to form a near-confluent monolayer.
- Extract Application: Replace the culture medium with the prepared extract (diluted if necessary) and the control extracts.[\[4\]](#)
- Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.  
[\[1\]](#)[\[3\]](#)
- Evaluation: Microscopically examine the cells for cytotoxic effects.

## Data Presentation

Table 1: USP <87> Cytotoxicity Grading Scale

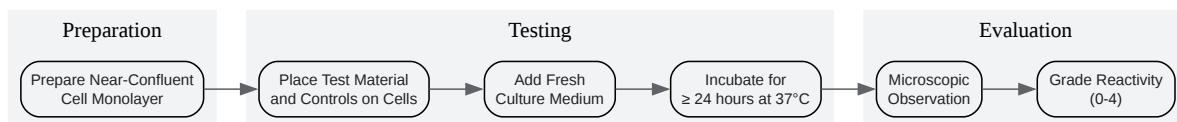
Grade	Reactivity	Description of Cell Culture
0	None	No detectable zone around or under the specimen.
1	Slight	Some malformed or degenerated cells under the specimen.
2	Mild	Zone limited to the area under the specimen.
3	Moderate	Zone extends to 1.0 cm beyond the specimen.
4	Severe	Zone extends greater than 1.0 cm beyond the specimen.

## Visualizations



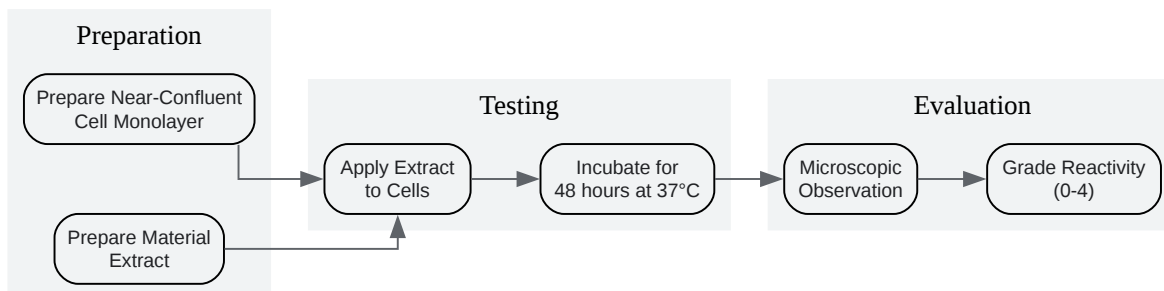
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Caption: Workflow for the USP <87> Agar Diffusion Test.



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Caption: Workflow for the USP <87> Direct Contact Test.



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Caption: Workflow for the USP <87> Elution Test.

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- To cite this document: BenchChem. [Technical Support Center: Understanding USP <87> for Optimal Biocompatibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683194#optimizing-c-87-concentration-for-cell-viability]

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